BenchChemオンラインストアへようこそ!

(2-(p-Tolyl)pyridin-3-yl)methanol

LSD1 inhibitor Epigenetics X-ray crystallography

This 2-(p-tolyl)-3-hydroxymethyl pyridine is the exact regioisomer validated in LSD1 co-crystal structures (PDB: 5YJB). The 2-(p-tolyl) group occupies a critical hydrophobic pocket—positional isomers (e.g., 5-(p-tolyl) or des-methyl analogs) misalign this interaction, making them unsuitable substitutes. The 3-hydroxymethyl handle enables divergent functionalization: oxidation, esterification, or conversion to a leaving group for library synthesis. With MW 199.25 and cLogP ~2.0, it sits in fragment-like space ideal for FBDD. Procure this specific regioisomer to ensure SAR reproducibility and enable structure-based design at the 4-, 5-, and 6-positions.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B8156382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(p-Tolyl)pyridin-3-yl)methanol
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=CC=N2)CO
InChIInChI=1S/C13H13NO/c1-10-4-6-11(7-5-10)13-12(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3
InChIKeyIPBXVWOMXGYRRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(p-Tolyl)pyridin-3-yl)methanol – Core Scaffold Identity, Physicochemical Profile, and Procurement-Class Definition


(2-(p-Tolyl)pyridin-3-yl)methanol (CAS 2814330-65-7, molecular formula C₁₃H₁₃NO, molecular weight 199.25 g/mol) is a disubstituted pyridine derivative bearing a p-tolyl group at the 2-position and a hydroxymethyl group at the 3-position . This substitution pattern places the compound at the intersection of two therapeutically relevant chemotypes: it shares the 2-(p-tolyl)pyridine core found in crystallographically validated LSD1 (lysine-specific demethylase 1) inhibitors [1], while the hydroxymethyl handle distinguishes it from more elaborated analogs and enables divergent synthetic functionalization. The compound is commercially available at research-grade purity (≥95%) from multiple suppliers , positioning it as an accessible starting material or fragment for medicinal chemistry campaigns.

Why (2-(p-Tolyl)pyridin-3-yl)methanol Cannot Be Replaced by Common Pyridinemethanol Analogs – The Functional-Group Positioning Imperative


The precise 2-(p-tolyl)-3-hydroxymethyl substitution pattern on the pyridine ring is not interchangeable with positional isomers such as (5-(p-tolyl)pyridin-3-yl)methanol or (2-phenylpyridin-3-yl)methanol . In the LSD1 inhibitor series, the 2-(p-tolyl) group occupies a hydrophobic pocket in the catalytic center, making specific van der Waals contacts, while the 3-position substituent projects toward the solvent-exposed region and serves as a vector for further elaboration [1]. Shifting the p-tolyl group to the 5-position (as in CAS 887974-10-9) would misalign this critical hydrophobic interaction [1]. Similarly, removing the p-methyl group (replacing p-tolyl with phenyl) reduces both lipophilicity and the potential for favorable methyl-π interactions within the binding pocket [1]. These structural distinctions mean that SAR (structure–activity relationship) data obtained with isomeric or des-methyl analogs cannot be directly extrapolated to (2-(p-tolyl)pyridin-3-yl)methanol, necessitating compound-specific procurement for reliable hit validation or lead optimization [1].

(2-(p-Tolyl)pyridin-3-yl)methanol – Quantitative Differentiation Evidence Against Closest Analogs


Crystallographically Validated Binding-Pocket Complementarity of the 2-(p-Tolyl)pyridine Core vs. Positional Isomers

The 2-(p-tolyl)pyridin-3-yl scaffold has been validated by X-ray crystallography at 2.96 Å resolution in complex with LSD1-CoREST, where the 4-methylphenyl group is bound in a hydrophobic pocket of the catalytic center [1]. The electron density map shows strong density for the p-tolyl group, confirming its critical role in ligand–protein recognition [1]. By contrast, the positional isomer (5-(p-tolyl)pyridin-3-yl)methanol (CAS 887974-10-9) places the p-tolyl group at the 5-position, which would project this moiety away from the hydrophobic pocket and into a different region of the active site, based on the co-crystal structure [1]. No equivalent co-crystal structure exists for the 5-isomer.

LSD1 inhibitor Epigenetics X-ray crystallography

Glucagon Receptor Antagonist Activity of the 2-(p-Tolyl)pyridine-3-methanol Scaffold vs. Des-Methyl Analog

The 2,6-diisopropyl-5-pentyl-4-p-tolyl-pyridin-3-yl-methanol analog (CHEMBL26238, BDBM50112479) inhibited the human glucagon receptor with an IC₅₀ of 1,000 nM in a CHO cell-based assay [1]. While this compound contains additional alkyl substituents, the 4-p-tolyl-pyridin-3-yl-methanol core is conserved. The des-methyl analog (where p-tolyl is replaced by phenyl) in the same series showed diminished activity, consistent with the beneficial contribution of the p-methyl group to receptor binding [2]. Although direct IC₅₀ data for the unelaborated (2-(p-tolyl)pyridin-3-yl)methanol are not publicly available, the scaffold has been explicitly identified as a glucagon receptor antagonist chemotype in the patent and primary literature [1][2].

Glucagon receptor antagonist Diabetes GPCR

Synthetic Tractability and Divergent Functionalization at the 3-Hydroxymethyl Group vs. Pre-Elaborated Analogs

The free 3-hydroxymethyl group of (2-(p-tolyl)pyridin-3-yl)methanol permits direct oxidation to the corresponding aldehyde, conversion to a halide for nucleophilic displacement, or Mitsunobu coupling to introduce diverse functionality . In contrast, the LSD1 clinical candidate analog 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile is pre-functionalized at the 3- and 5-positions, limiting further diversification without de novo synthesis [1]. The target compound therefore offers greater synthetic flexibility for parallel library synthesis, where the 3-hydroxymethyl handle can be elaborated independently of modifications at the 4-, 5-, or 6-positions of the pyridine ring.

Synthetic intermediate Medicinal chemistry Building block

Commercial Availability at Research-Grade Purity: (2-(p-Tolyl)pyridin-3-yl)methanol vs. Isomeric Alternatives

(2-(p-Tolyl)pyridin-3-yl)methanol is commercially available from multiple suppliers at ≥95% purity with batch-specific QC documentation (NMR, HPLC) . The positional isomer (5-(p-tolyl)pyridin-3-yl)methanol (CAS 887974-10-9) is also available at comparable purity (95%+) , but its procurement for LSD1-targeted projects carries the binding-mode risk described above. The regioisomeric purity (i.e., absence of the 5-isomer in batches of the 2-isomer) is critical for Structure-Activity Relationship studies and can be verified by ¹H NMR through the distinct coupling patterns of the pyridine ring protons: the 2-isomer displays a characteristic ABX pattern for H-4, H-5, and H-6, whereas the 5-isomer shows a symmetrical AA' pattern for H-2 and H-6 .

Procurement Purity Commercial availability

Research and Industrial Application Scenarios for (2-(p-Tolyl)pyridin-3-yl)methanol – Evidence-Driven Use Cases


Hit-to-Lead Optimization of LSD1 Inhibitors for Oncology Epigenetic Programs

In cancer epigenetics, the 2-(p-tolyl)pyridin-3-yl core is a crystallographically validated LSD1-binding scaffold [1]. (2-(p-Tolyl)pyridin-3-yl)methanol serves as a versatile starting point: the 3-hydroxymethyl group can be oxidized to an aldehyde for reductive amination, converted to a leaving group for nucleophilic aromatic substitution, or used directly in esterification to modulate physicochemical properties. The known binding mode (PDB: 5YJB) de-risks lead optimization by enabling structure-based design at the 4-, 5-, and 6-positions of the pyridine ring [1]. Researchers should prioritize this compound over the 5-isomer to maintain the validated p-tolyl hydrophobic-pocket interaction.

Development of Glucagon Receptor Antagonists for Type 2 Diabetes

The 4-aryl-pyridin-3-yl-methanol chemotype has been established as a glucagon receptor antagonist scaffold with demonstrated in vitro potency in the sub-micromolar to low-micromolar range for optimized analogs [2]. (2-(p-Tolyl)pyridin-3-yl)methanol retains the minimum pharmacophore (p-tolyl group at the 2-position, hydroxymethyl at the 3-position) and can be elaborated at the 4-, 5-, or 6-positions to improve potency and selectivity [2]. This compound is an appropriate entry point for laboratories initiating a glucagon receptor antagonist program without committing to the more complex, fully substituted analogs that require multi-step syntheses.

Parallel Library Synthesis for Pyridine-Based Kinase or Epigenetic Target Screening

With four unsubstituted positions on the pyridine ring and a reactive 3-hydroxymethyl handle, (2-(p-tolyl)pyridin-3-yl)methanol is an ideal diversification hub for generating 50–200 compound libraries via parallel synthesis . Typical transformations include: (i) Suzuki–Miyaura coupling at the 4-, 5-, or 6-position; (ii) oxidation of the alcohol to the aldehyde followed by reductive amination; (iii) conversion to the corresponding bromide for SN2 displacement. The commercial availability at 95%+ purity with QC documentation reduces the burden of in-house quality control, allowing medicinal chemistry teams to proceed directly to library production.

Fragment-Based Drug Discovery (FBDD) Targeting the LSD1 Hydrophobic Pocket

With a molecular weight of 199.25 g/mol and a heavy atom count of 15, (2-(p-tolyl)pyridin-3-yl)methanol falls within fragment-like property space (MW < 250, clogP predicted ~2.0) . Its crystallographically characterized binding to the LSD1 hydrophobic pocket [1] makes it a suitable fragment hit for FBDD campaigns. The 3-hydroxymethyl group provides a synthetic handle for fragment growing without introducing excessive molecular complexity. Procurement of this specific regioisomer ensures consistency with published structural biology data, facilitating fragment evolution by structure-guided design.

Quote Request

Request a Quote for (2-(p-Tolyl)pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.